3,5-Dibromo-4-chloro-2-hydroxybenzoic acid
Overview
Description
3,5-Dibromo-4-chloro-2-hydroxybenzoic acid is an organic compound with the molecular formula C7H3Br2ClO3 It is a derivative of benzoic acid, characterized by the presence of bromine, chlorine, and hydroxyl groups on the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-Dibromo-4-chloro-2-hydroxybenzoic acid typically involves the bromination and chlorination of 2-hydroxybenzoic acid (salicylic acid). The reaction conditions often include the use of bromine and chlorine reagents in the presence of a suitable solvent, such as acetic acid or dichloromethane. The reaction is usually carried out at controlled temperatures to ensure the selective substitution of bromine and chlorine atoms at the desired positions on the benzene ring .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale bromination and chlorination processes. These processes are optimized for high yield and purity, often utilizing continuous flow reactors and advanced purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
3,5-Dibromo-4-chloro-2-hydroxybenzoic acid undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation Reactions: The hydroxyl group can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction Reactions: The compound can undergo reduction reactions to remove halogen atoms or reduce the carboxylic acid group to an alcohol.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents like dimethyl sulfoxide (DMSO) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide in acidic or basic conditions.
Major Products Formed
Substitution Products: Various substituted benzoic acids or phenols.
Oxidation Products: Quinones or carboxylic acid derivatives.
Reduction Products: Alcohols or dehalogenated compounds.
Scientific Research Applications
3,5-Dibromo-4-chloro-2-hydroxybenzoic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly in designing inhibitors for specific enzymes or receptors.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3,5-Dibromo-4-chloro-2-hydroxybenzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of halogen atoms and the hydroxyl group allows the compound to form strong interactions with these targets, potentially inhibiting their activity or altering their function. The exact pathways and molecular targets can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
3,5-Dibromo-4-hydroxybenzoic acid: Similar structure but lacks the chlorine atom.
3,5-Dichloro-4-hydroxybenzoic acid: Similar structure but lacks the bromine atoms.
4-Chloro-2-hydroxybenzoic acid: Similar structure but lacks the bromine atoms and has only one chlorine atom
Uniqueness
3,5-Dibromo-4-chloro-2-hydroxybenzoic acid is unique due to the presence of both bromine and chlorine atoms, which confer distinct chemical reactivity and potential biological activity. This combination of halogen atoms and the hydroxyl group makes it a valuable compound for various synthetic and research applications .
Properties
IUPAC Name |
3,5-dibromo-4-chloro-2-hydroxybenzoic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3Br2ClO3/c8-3-1-2(7(12)13)6(11)4(9)5(3)10/h1,11H,(H,12,13) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CPDBOWUZALQWGM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=C(C(=C1Br)Cl)Br)O)C(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3Br2ClO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401251117 | |
Record name | Benzoic acid, 3,5-dibromo-4-chloro-2-hydroxy- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401251117 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
330.36 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1820707-08-1 | |
Record name | Benzoic acid, 3,5-dibromo-4-chloro-2-hydroxy- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1820707-08-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Benzoic acid, 3,5-dibromo-4-chloro-2-hydroxy- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401251117 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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